Sulindac

描述

Classification as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Sulindac (B1681787) is classified as a non-steroidal anti-inflammatory drug (NSAID). nih.govnih.govdrugbank.com It belongs to the arylalkanoic acid class and is an indene (B144670) derivative. nih.govdrugbank.com Like other NSAIDs, its therapeutic effects are primarily associated with the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govdrugbank.compatsnap.com This inhibition leads to a decrease in the synthesis of prostaglandins (B1171923), which are key mediators of pain and inflammation. drugbank.compatsnap.com

Role as a Prodrug and its Active Metabolites

A notable characteristic of this compound is its classification as a prodrug. nih.govdrugbank.comebi.ac.uk In its administered form, this compound is largely inactive. mdpi.com It undergoes metabolic conversion in the liver and potentially by intestinal flora to yield its pharmacologically active form, this compound sulfide (B99878). nih.govdrugbank.commdpi.comctdbase.org This reduction of the sulfinyl moiety to a sulfide is crucial for its anti-inflammatory activity. mdpi.comctdbase.org

In addition to the active sulfide metabolite, this compound is also metabolized through oxidation to an inactive sulfone metabolite, this compound sulfone. mdpi.comsigmaaldrich.commims.commims.com The metabolic pathway involves both reduction to the active sulfide and oxidation to the inactive sulfone. mims.commims.com The sulfide metabolite is known to undergo enterohepatic circulation, which may contribute to maintaining consistent blood levels and potentially lead to fewer gastrointestinal side effects compared to some other NSAIDs. nih.govctdbase.orgncats.io

The conversion of this compound to its active sulfide metabolite is primarily catalyzed by liver enzymes, and there is also evidence suggesting the involvement of intestinal flora. nih.govctdbase.orgncats.io Studies have investigated the enzymes responsible for the reduction of this compound, including methionine sulfoxide (B87167) reductase (Msr) A. nih.govresearchgate.net The oxidation to the sulfone metabolite is primarily catalyzed by the microsomal cytochrome P450 system. nih.gov

Historical Context of Research on this compound

This compound was patented in 1969 and received approval for medical use in 1976. ebi.ac.uk Its initial research and development focused on its potential as an anti-inflammatory and analgesic agent for conditions such as arthritis. researchgate.net Early clinical trials demonstrated its effectiveness in managing symptoms of rheumatoid arthritis and osteoarthritis, showing comparable efficacy to aspirin (B1665792) with a potentially lower incidence of gastric side effects. researchgate.net The understanding of this compound as a prodrug that is activated in vivo was established relatively early in its research history. ctdbase.org

Overview of Major Research Areas

Research on this compound has expanded beyond its initial use as an anti-inflammatory agent. Major research areas include:

Anti-inflammatory and Analgesic Mechanisms: Continued investigation into the precise mechanisms of COX inhibition by the active sulfide metabolite and its role in reducing prostaglandin (B15479496) synthesis. nih.govdrugbank.compatsnap.com

Chemoprevention and Anticancer Activity: A significant area of research has explored the potential of this compound and its metabolites, particularly this compound sulfone, in the prevention and treatment of various cancers, notably colorectal cancer. mdpi.complos.orgnih.govaacrjournals.org Studies have indicated effects on cell growth, apoptosis, and signaling pathways independent of COX inhibition. patsnap.commdpi.complos.orgnih.govaacrjournals.org

Metabolism and Pharmacokinetics: Detailed studies on the metabolic pathways of this compound, including the enzymes involved in its activation and inactivation, as well as the pharmacokinetic profile of the parent drug and its metabolites. nih.govmims.commims.comnih.gov

Effects on Cellular Pathways: Research into the modulation of various cellular pathways by this compound and its metabolites, such as Wnt/β-catenin, PI3K/Akt, NF-κB, and MAPKs, which are involved in inflammation, cell proliferation, and apoptosis. patsnap.comaacrjournals.orgiiarjournals.org

Neuroprotection: Investigation into the potential neuroprotective effects of this compound, including its ability to protect against oxidative stress and its impact on mitochondrial function. nih.gov

Cardiovascular Research: Studies exploring the effects of this compound on neointimal formation after arterial injury. pnas.org

These diverse research areas highlight the multifaceted nature of this compound and its metabolites, extending their potential therapeutic relevance beyond traditional anti-inflammatory applications.

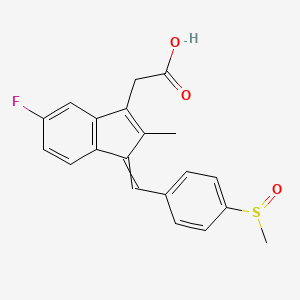

Structure

3D Structure

属性

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023624 | |

| Record name | Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.51e-02 g/L | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38194-50-2, 32004-68-5 | |

| Record name | Sulindac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38194-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038194502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulindac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulindac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184SNS8VUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 °C | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacodynamics and Molecular Mechanisms of Action

Cyclooxygenase (COX-1 and COX-2) Inhibition and Prostaglandin (B15479496) Synthesis Modulation

The primary mechanism for the anti-inflammatory, analgesic, and antipyretic effects of Arthrocine is the inhibition of prostaglandin synthesis. patsnap.comdrugbank.comyoutube.com This is achieved through the action of its active metabolite, Sulindac (B1681787) sulfide (B99878), which is a potent inhibitor of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.comdrugbank.com These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.com By inhibiting COX-1 and COX-2, this compound sulfide effectively reduces the production of these pro-inflammatory molecules. patsnap.comnih.gov this compound sulfide demonstrates a balanced inhibition of both COX isoforms. patsnap.com

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 |

| This compound sulfide | COX-1 | Ki: 1.02 µM , IC50: 1.9 µM apexbt.com |

| This compound sulfide | COX-2 | Ki: 10.43 µM , IC50: 1.21 µM apexbt.com |

Mechanisms of Action of this compound Sulfone

In contrast to this compound sulfide, this compound sulfone is an inactive metabolite in terms of anti-inflammatory activity because it does not inhibit COX enzymes. nih.govrupahealth.com However, this metabolite has demonstrated significant COX-independent biological activities, particularly in the realm of cancer research. This compound sulfone is known to inhibit tumor cell growth and induce apoptosis. researchgate.net One of the key mechanisms attributed to this compound sulfone is the induction of the polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT). This leads to a reduction in intracellular polyamine levels, which are crucial for cell growth and proliferation, thereby contributing to its anti-neoplastic effects. researchgate.net

Inhibition of Cyclic Guanosine (B1672433) Monophosphate-Phosphodiesterase (cGMP-PDE) Pathways

A significant COX-independent mechanism of Arthrocine, primarily attributed to its sulfide metabolite, is the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs), particularly PDE5. aacrjournals.orgnih.govnih.gov By inhibiting these enzymes, this compound sulfide prevents the degradation of cGMP, leading to its accumulation within the cell. aacrjournals.orgnih.gov This elevation in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn can trigger a cascade of events leading to the induction of apoptosis and inhibition of tumor cell proliferation. aacrjournals.orgnih.gov This pathway is considered a key component of this compound's chemopreventive properties. nih.gov

| Compound | Target Enzyme | IC50 |

| This compound sulfide | PDE5 | 38 µM nih.gov |

Modulation of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. nih.govmdpi.com Arthrocine and its metabolites have been shown to inhibit the activation of this pathway. nih.govnih.gov This inhibition is achieved by decreasing the kinase activity of IκB kinase beta (IKKβ). nih.gov IKKβ is a crucial enzyme that phosphorylates the inhibitory protein IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. nih.gov By inhibiting IKKβ, this compound prevents NF-κB activation, thereby contributing to its anti-inflammatory and potential anti-cancer effects. nih.gov

Inhibition of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in cell proliferation, differentiation, and tumorigenesis. Aberrant activation of this pathway is commonly observed in various cancers. nih.gov Arthrocine has been demonstrated to inhibit this pathway. nih.govmdpi.com Both this compound and its metabolites can downregulate the levels of β-catenin, a key component of the pathway, and reduce its nuclear localization. mdpi.comresearchgate.net This leads to a decrease in the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, which controls the expression of target genes involved in cell proliferation, such as cyclin D1 and survivin. aacrjournals.orgnih.govmdpi.com This inhibitory action on the Wnt/β-catenin pathway is another important aspect of Arthrocine's anti-neoplastic activity.

Downregulation of STAT3 and Survivin Expression

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, plays a significant role in tumor development and progression by promoting cell proliferation and survival. nih.gov Research has shown that Arthrocine can induce apoptosis and decrease cell proliferation by downregulating the expression of both STAT3 and its downstream target gene, survivin. nih.govnih.gov Survivin is an inhibitor of apoptosis protein that is often overexpressed in cancer cells. The ability of this compound to target the STAT3-survivin signaling axis represents a COX-independent mechanism that contributes to its anti-cancer properties. nih.gov This effect appears to be specific to this compound, as other COX inhibitors did not produce the same downregulation of STAT3 and survivin. nih.govnih.gov

Induction of Apoptosis

Arthrocine, primarily through its active metabolite this compound sulfide, has been shown to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. jci.orgnih.gov This process is mediated through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govnih.gov

The extrinsic pathway is initiated by the upregulation of Death Receptor 5 (DR5). nih.govaacrjournals.org This upregulation leads to the activation of caspase-8, a key initiator caspase in this pathway. nih.govaacrjournals.org The activation of caspase-8 can then trigger the downstream executioner caspases, such as caspase-3. frontiersin.orgnih.gov

The intrinsic pathway is also significantly modulated by this compound sulfide. Research has demonstrated its ability to alter the balance of Bcl-2 family proteins, which are critical regulators of mitochondrial integrity. nih.govfrontiersin.org Specifically, this compound has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Mcl-1 and Bcl-xL. frontiersin.org This shift in the Bax/Bcl-2 family protein ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9, another initiator caspase. nih.govfrontiersin.org Both the extrinsic and intrinsic pathways converge on the activation of executioner caspases, like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. frontiersin.orgnih.gov

The induction of apoptosis by this compound has been observed in various cancer cell lines, as detailed in the table below.

Other Investigated Molecular Targets

Beyond its role in apoptosis, the pharmacodynamics of Arthrocine involve the modulation of several other key molecular targets and signaling pathways. A primary and well-established mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. patsnap.compatsnap.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain. patsnap.com

Furthermore, extensive research has revealed that this compound and its metabolites can influence other critical cellular signaling pathways, often independent of its COX-inhibitory activity. One of the significant targets is the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov this compound has been shown to inhibit the activation of NF-κB by decreasing the kinase activity of IκB kinase beta (IKKβ). nih.gov The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.

This compound also modulates mitogen-activated protein kinase (MAPK) signaling cascades. Specifically, it has been found to activate the c-Jun N-terminal kinase (JNK) pathway and inhibit the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govaacrjournals.org The JNK pathway is often associated with cellular stress responses and apoptosis, while the ERK1/2 pathway is typically involved in cell proliferation and survival. mdpi.com

Additionally, this compound has been reported to affect the Wnt/β-catenin signaling pathway. aacrjournals.org It can suppress this pathway, which is often dysregulated in various cancers, leading to uncontrolled cell growth. aacrjournals.org The retinoid X receptor-α (RXRα) has also been identified as a target, with this compound binding to it and inhibiting RXRα-dependent AKT signaling, a pathway crucial for cell survival. nih.gov

The diverse molecular targets of this compound are summarized in the table below.

Pharmacokinetics and Biotransformation Research

Bioconversion Pathways from Sulindac (B1681787) to Active Sulfide (B99878) and Inactive Sulfone Metabolites

This compound, a sulfoxide (B87167), undergoes two primary biotransformations: a reversible reduction to the pharmacologically active sulfide metabolite and an irreversible oxidation to the inactive sulfone metabolite. fda.govfda.govdrugs.com This bioconversion primarily occurs in the liver. nih.govncats.io The active sulfide metabolite is considered responsible for the majority of this compound's therapeutic effects, including the inhibition of cyclooxygenase (COX) enzymes. fda.govfda.govdrugs.comnih.govpatsnap.com The sulfone metabolite, while generally considered inactive in terms of COX inhibition, has been investigated for other potential biological activities, such as inducing apoptosis independently of COX inhibition. nih.govsigmaaldrich.com

The metabolic fate of this compound can be summarized as follows:

Reduction: this compound (sulfoxide) → this compound sulfide (active)

Oxidation: this compound (sulfoxide) → this compound sulfone (inactive)

Reversal: this compound sulfide → this compound (sulfoxide)

These metabolites are present in plasma as unchanged compounds and are primarily excreted as glucuronide conjugates in human urine and bile. fda.govfda.govdrugs.com A minor dihydroxydihydro analog metabolite has also been identified in human urine. fda.govfda.gov

Enterohepatic Circulation of the Sulfide Metabolite

Both this compound and its metabolites undergo enterohepatic circulation. fda.govdrugs.comnih.govncats.iodrugbank.commims.commims.com Studies in both animals and humans indicate that the enterohepatic recirculation of the parent drug (this compound) and the sulfone metabolite is more extensive compared to that of the active sulfide metabolite. fda.govdrugs.com The active sulfide metabolite accounts for a smaller percentage of the total intestinal exposure to this compound and its metabolites, less than six percent. fda.govdrugs.com This recirculation contributes to maintaining sustained blood levels of the compound. nih.govncats.iodrugbank.com

Tissue-Specific Accumulation of this compound and its Metabolites

Following oral administration, this compound and its metabolites are distributed throughout the body. This compound and its sulfone and sulfide metabolites are highly bound to plasma proteins, predominantly albumin, with binding percentages of 93.1%, 95.4%, and 97.9%, respectively. fda.govdrugs.commims.commims.commerck.com

Studies in rats using radiolabeled this compound have provided insights into tissue distribution. Concentrations of radiolabel in red blood cells were approximately 10% of those in plasma. drugs.commerck.com this compound is known to penetrate the blood-brain and placental barriers, although concentrations in the brain did not exceed 4% of plasma concentrations in rats. drugs.commerck.com Plasma concentrations in the placenta and fetus were less than 25% and 5%, respectively, of systemic plasma concentrations in rats. drugs.commerck.com this compound is also excreted in rat milk, with concentrations ranging from 10% to 20% of plasma levels. drugs.commerck.com

Research in rats and guinea pigs suggests that the kidney and liver are major sites for the bioactivation of the prodrug, with significant conversion of sulfoxide to sulfide occurring in all tissues examined. nih.gov At steady state, the ratio of sulfide to sulfoxide concentrations in tissues is generally greater than one in most tissues studied in these animal models, with the exception of the lung. nih.gov

In humans, studies evaluating drug distribution in breast tissue using nipple aspirate fluid (NAF) as a surrogate have shown that this compound and sulfide concentrations in NAF were significantly lower than those in serum. nih.gov This suggests potential differences in accumulation or distribution in breast tissue compared to systemic circulation.

Enzymatic Systems Involved in this compound Metabolism (e.g., AOX1, FMO3, FMO6)

The biotransformation of this compound involves several enzymatic systems. The reversible conversion of the active sulfide metabolite back to this compound (sulfoxide) is catalyzed by flavin-containing monooxygenase 3 (FMO3). researchgate.netresearchgate.netnih.gov Aldehyde oxidase 1 (AOX1) is also implicated in this compound metabolism. researchgate.netresearchgate.netnih.gov Oxidation of this compound to the sulfone metabolite is catalyzed by cytochrome P450 enzymes, including CYP1A2, CYP1B1, and CYP3A4. researchgate.net Methionine sulfoxide reductase A (MSRA) has been identified as being responsible for the activation of this compound to this compound sulfide in human tissues. researchgate.net

Genetic polymorphisms in enzymes such as FMO3 and AOX1 have been shown to potentially influence the pharmacokinetics of this compound. researchgate.netnih.gov For instance, genetic variations in FMO3 have been linked to effects on the conversion of this compound sulfide back to this compound. researchgate.netnih.gov

Comparative Pharmacokinetics of this compound and other NSAIDs

While NSAIDs generally share similar mechanisms of action and efficacy, they differ in their pharmacokinetic profiles. rxfiles.ca this compound's characteristic biotransformation pathways, particularly the reversible reduction to an active sulfide metabolite and its enterohepatic circulation, distinguish it from many other NSAIDs. fda.govfda.govdrugs.comnih.govncats.iodrugbank.commims.commims.com

The mean effective half-life of this compound is reported as 7.8 hours, while that of its active sulfide metabolite is longer, at 16.4 hours. fda.govmims.commerck.com This longer half-life of the active metabolite contributes to a sustained pharmacological effect. researchgate.net

Although some earlier suggestions proposed a "renal sparing" effect for this compound compared to other NSAIDs, evidence indicates it is only marginally safer in this regard and still carries a risk of renal adverse effects. fda.govrxfiles.ca

Plasma Protein Binding Data

| Compound | % Bound to Plasma Proteins | Predominant Binding Protein | Source |

| This compound | 93.1% | Albumin | fda.govdrugs.commims.com |

| This compound Sulfide | 97.9% | Albumin | fda.govdrugs.commims.com |

| This compound Sulfone | 95.4% | Albumin | fda.govdrugs.commims.com |

Mean Effective Half-Lives

| Compound | Half-Life (hours) | Source |

| This compound | 7.8 | fda.govmims.commerck.com |

| This compound Sulfide | 16.4 | fda.govmims.commerck.com |

Preclinical Research Findings

In vitro Studies on Cellular Pathways and Effects

In vitro studies provide controlled environments to examine the effects of a compound on specific cellular processes crucial for cancer progression, such as proliferation, cell cycle regulation, and apoptosis. researchgate.net

Inhibition of Cell Proliferation in Cancer Cell Lines

Cell proliferation, the rapid division and growth of cancer cells, is a hallmark of cancer. Inhibiting this process is a primary strategy in cancer therapy. frontiersin.org

Colon Cancer Cell Lines (e.g., HT-29, DLD1, SW480)

Research into the effects of various compounds on colon cancer cell lines such as HT-29, DLD-1, and SW480 is common in preclinical studies. researchgate.netmdpi.comamegroups.orgnih.govsigmaaldrich.com However, specific detailed data on the inhibition of cell proliferation in DLD1 and SW480 colon cancer cell lines specifically by Arthrocine (Sulindac) were not prominently found in the consulted literature. Research has indicated effects of Arthrocine (this compound) on HT-29 cells, as detailed in subsequent sections concerning cell cycle and apoptosis. weblio.jp

Breast Cancer Cell Lines

Breast cancer cell lines, including MDA-MB-231, BT549, MCF7, and SKBR-3, are widely used models for studying breast cancer biology and evaluating potential therapeutics. nih.govmdpi.complos.orgnih.gov Based on the available search results, specific detailed findings on the inhibition of proliferation in breast cancer cell lines directly attributed to Arthrocine were not a focus of the retrieved information.

Laryngeal Cancer Cell Lines

Laryngeal cancer cell lines, such as HNE1, AMC-HN-8, TU212, TU686, and HEp-2, are utilized in research to understand the mechanisms of laryngeal carcinoma and test potential treatments. scielo.orgnih.govtechscience.comoatext.comeuropeanreview.org The search results did not yield specific detailed data on the inhibitory effects of Arthrocine on the proliferation of these laryngeal cancer cell lines.

Induction of Cell Cycle Quiescence

Cell cycle quiescence (G0 phase) is a state where cells exit the cell cycle and cease proliferation. mdpi.commdpi.comscienceopen.com Inducing quiescence in cancer cells can be a therapeutic strategy to halt tumor growth. Research has indicated that This compound (B1681787) (Arthrocine) can induce cell cycle quiescence in HT-29 colon adenocarcinoma cells. weblio.jp

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. frontiersin.orgnih.govfrontiersin.orgmdpi.com Dysregulation of apoptosis is a hallmark of cancer, allowing cancer cells to survive and proliferate uncontrollably. Inducing apoptosis in cancer cells is a key target for many cancer therapies. Studies have shown that this compound (Arthrocine) induces apoptosis in HT-29 colon adenocarcinoma cells. weblio.jp

Inhibition of Tumor Cell Invasion

Research has indicated that this compound, specifically its sulfide (B99878) metabolite (this compound sulfide), can potently inhibit the invasion of various human tumor cell lines, including breast and colon cancer cells, at concentrations lower than those required to inhibit cell growth. nih.gov This anti-invasive effect has been observed in glioblastoma, hepatoma, and colorectal cancer cells. nih.gov The mechanism appears to involve the suppression of NF-κB signaling, which in turn inhibits the transcription of microRNAs (miRNAs) that play a regulatory role in tumor cell invasion and metastasis. nih.gov Studies have shown that this compound sulfide can inhibit tumor cell motility through a mechanism distinct from its known suppressive activity on tumor cell growth via COX-2 inhibition. aacrjournals.org This involves the upregulation of the tumor suppressor miRNA, miR-200, and the downregulation of snail, a protein involved in epithelial-mesenchymal transition (EMT). aacrjournals.org The NF-κB-snail-miR-200-E-cadherin axis has been suggested as a potential novel mechanism for the anti-metastatic activity of this compound in colon cancer. aacrjournals.org

Effects on Inflammatory Mediators in Cell Cultures

This compound and its metabolites, particularly this compound sulfide and this compound sulfone, can influence inflammatory pathways in cell cultures. This compound sulfide is a potent inhibitor of prostaglandin (B15479496) synthesis through its inhibition of COX-1 and COX-2 enzymes. frontiersin.org This prevents the production of prostaglandin E2 (PGE2), a known immune-suppressive inflammatory mediator. frontiersin.org this compound and its metabolites have also been shown to inhibit the NF-kappaB pathway in various cell lines, including colon cancer cells, by decreasing IKKbeta kinase activity. frontiersin.orgselleckchem.com However, some studies suggest that the effect of this compound and its derivatives on NF-κB signaling can vary depending on experimental conditions, with some research indicating that this compound sulfide can activate NF-κB signaling and up-regulate pro-inflammatory factors in certain colon cancer cell lines. nih.govresearchgate.net this compound has been shown to inhibit TNFα-induced NF-κB activation in ovarian cancer cells and reduce COX-2 expression. frontiersin.org These findings imply that this compound can improve the inflammatory environment in vitro. frontiersin.org

Animal Model Studies of this compound's Biological Activity

Animal models, particularly murine models, have been instrumental in evaluating the in vivo efficacy of this compound in preventing and treating various cancers, with a strong emphasis on colorectal carcinogenesis.

Chemoprevention of Colorectal Adenomas and Carcinogenesis

This compound has demonstrated significant chemopreventive properties against gastrointestinal neoplasia in animal models. nih.gov It has been shown to reduce the number and size of colorectal adenomas in models of familial adenomatous polyposis (FAP) and sporadic colorectal adenomas. nih.gov

Murine models of FAP, such as the ApcMin/+ mouse, which carries a mutation in the Adenomatous Polyposis Coli (APC) gene similar to human FAP, have been widely used to study this compound's effects. nih.govnih.govnd.edu In these models, this compound has consistently shown the ability to reduce the multiplicity and volume of intestinal tumors. nih.govbmj.com

Studies in ApcMin/+ mice have shown that this compound can cause regression of small intestinal tumors. selleckchem.comnih.gov For instance, administration of this compound (300 ppm or 320 ppm) to ApcMin/+ mice has resulted in substantial reductions in tumor number, in some cases by as much as 95%. nih.govbmj.comresearchgate.net The sulfide metabolite of this compound has been identified as primarily responsible for this anti-tumor effect in Min mice, correlating with the suppression of tissue prostaglandin synthesis and the restoration of normal levels of apoptosis in the intestinal mucosa. oup.comresearchgate.net

However, the efficacy of this compound can be influenced by factors such as the location of tumors within the intestine and the presence of other genetic mutations. nih.gov Some studies in ApcMin/+ mice have observed regional effects, with decreased tumors in the small intestine but increased tumor formation in the cecum. nih.gov

The effectiveness of this compound in suppressing intestinal carcinogenesis in Min mice can be partially reduced by dietary putrescine, suggesting a polyamine-dependent mechanism for some of its anticarcinogenic effects. tandfonline.com

Data from studies in murine FAP models:

| Murine Model | This compound Dose | Observed Effect on Tumor Number/Multiplicity | Reference |

| ApcMin/+ | 300 ppm | Reduced by 54-59% in small intestine | bmj.com |

| ApcMin/+ | 320 ppm | Reduced by 95% in intestinal tissues | nih.govresearchgate.net |

| Apc1638N/+ | Dietary | Eliminated tumor formation in small intestine | nih.gov |

| Min mice | 0.5 ± 0.1 mg/day (sulfide) | Reduced tumors significantly (0.6 ± 0.3 vs 33.2 ± 6.6 in controls) | oup.comresearchgate.net |

| ApcMin/+ | Dietary | Reduced tumor number by 82-95% | selleckchem.comnih.gov |

| ApcMin/+ | Dietary | Reduced tumor number by 75% (preexisting tumors) | nih.gov |

| ApcMin/+ | Dietary | Tumor reduction over 80% | nd.edu |

| ApcMin/+ | Dietary | Significant reduction (75%) in small intestine polyp count | nih.gov |

The K-ras oncogene is frequently mutated in colorectal cancer. aacrjournals.org Studies have investigated the interaction between K-ras activation and this compound's effects. In human colon cancer cells transfected with an activated K-ras oncogene, this compound sulfone has been shown to inhibit K-ras-dependent COX-2 protein expression, leading to a decrease in prostaglandin E2 production. drugbank.comaacrjournals.org this compound sulfide, while having little effect on COX-2 expression in this model, suppressed prostaglandin E2 production, suggesting distinct mechanisms for the two metabolites. drugbank.comaacrjournals.org

Expression of an activated K-ras oncogene can influence the kinetics of apoptosis induction by this compound metabolites in cell lines. nih.gov

In a mouse model with inducible colon-specific expression of the mutant K-ras oncogene (K-rasG12D), this compound completely prevented tumor formation in K-ras wild-type animals. aacrjournals.org In K-rasG12D-mutant mice, this compound treatment resulted in a partial response, with a reduction in tumor number and volume, and a delay in the progression of precancerous lesions. aacrjournals.org These findings suggest that while mutant K-ras may attenuate the full efficacy of this compound, the drug still provides some chemopreventive benefits in the presence of this mutation. aacrjournals.org

This compound has demonstrated the ability to inhibit the formation of new tumors and induce the regression of existing ones in the intestinal tissues of animal models. In ApcMin/+ mice, this compound treatment leads to a decrease in the number and volume of tumors in the small intestine. nih.govbmj.com this compound has been shown to cause rapid regression of preexisting tumors in these mice, with significant reductions in tumor number observed within a few days of treatment. nih.gov Continuous administration of this compound was necessary to maintain a reduced tumor load. nih.gov

While this compound is effective in reducing tumor burden in the small intestine, its effects on colonic lesions can vary. selleckchem.com Some studies have noted that this compound does not have the same impact on colonic tumors as it does on those in the small intestine in Min mice. selleckchem.com However, in other murine models designed to better recapitulate human FAP-associated colonic polyposis, such as the ApcLoxP/+-Cdx2 mouse, this compound has been shown to significantly reduce polyp development in the large intestine, particularly in combination with other agents like bexarotene. nih.govresearchgate.net

This compound's effects on intestinal tissues also involve the restoration of normal levels of apoptosis in the mucosa of Apc-deficient animals. oup.comresearchgate.net This induction of apoptosis is considered one of the key anti-tumorigenic mechanisms of this compound and its metabolites. nih.gov

The impact on tumor formation and regression can also be linked to the modulation of gene expression. In this compound-treated ApcMin/+ mice, gene microarray analyses of adenoma-derived cells revealed altered expression of genes, including upregulation of collagen genes and downregulation of matrix metalloproteinase-7 (Mmp7), which are associated with tumor progression and invasion. nd.edu

Neuroprotective Effects in Ischemic Stroke Models

Preclinical investigations have demonstrated neuroprotective effects of this compound in animal models of ischemic stroke. Studies in rats subjected to global cerebral ischemia/reperfusion (I/R) injury have shown that administration of this compound can reduce oxidative stress and apoptotic changes in hippocampal neural tissue. doctorlib.orgresearchgate.netmdpi.com

Research indicates that this compound may exert its neuroprotective effects through several mechanisms. These include the inhibition of mitochondrial calcium overload, reduction of protein oxidation, and a decrease in endoplasmic reticulum (ER) stress. figshare.comnih.gov this compound treatment in a rat model of ischemic stroke has been shown to decrease infarct size and increase the expression of pro-survival proteins such as Heat Shock Protein 27 (Hsp27), Akt, and Bcl-2 in the ischemic penumbra and core of the central nervous system (CNS) infarct. figshare.comkarger.com The resulting decrease in ER stress and reduction in apoptosis are believed to underlie the protective effect of this compound in reducing infarct size following transient focal brain ischemia. figshare.com

In a study investigating ischemia-reperfusion injury in Sprague-Dawley rats, this compound administration (5 µg/kg/h) before ischemia or after ischemia and before reperfusion resulted in significantly lower levels of malondialdehyde (MDA) and myeloperoxidase (MPO) activity in the hippocampus compared to the ischemia/reperfusion group. doctorlib.orgnih.gov Conversely, glutathione (B108866) (GSH) levels were increased in the this compound-treated groups. doctorlib.orgnih.gov Furthermore, the number of apoptotic neurons in the hippocampus was significantly decreased in the groups treated with this compound compared to the ischemia/reperfusion group. doctorlib.orgmdpi.com

These findings suggest that this compound may be a valuable neuroprotective agent against oxidative stress in cerebral ischemia. figshare.com

| Study Group | MDA Levels (Arbitrary Units) | GSH Levels (Arbitrary Units) | MPO Activity (Arbitrary Units) | Number of Apoptotic Neurons |

| Sham (Control) | Low | High | Low | Low |

| Ischemia/Reperfusion | High | Low | High | High |

| Pre-Sulindac + I/R | Decreased vs I/R | Increased vs I/R | Decreased vs I/R | Decreased vs I/R |

| Post-Sulindac + I/R | Decreased vs I/R | Increased vs I/R | Decreased vs I/R | Decreased vs I/R |

Note: Data is representative based on reported significant differences (P<0.05) between groups in preclinical studies. Specific numerical values varied between experiments. doctorlib.orgmdpi.comnih.gov

Anti-metastatic Activity in Animal Models

Preclinical studies have investigated the anti-metastatic potential of this compound in various cancer models, including those involving animal models. This compound has demonstrated the ability to inhibit the migration and invasion of various types of cancer cells in vitro. researchgate.net

In human colon cancer xenograft mouse models, this compound treatment has been shown to significantly decrease liver metastasis. researchgate.net This effect has been linked to the reduction of β-catenin signaling pathways. researchgate.net

The anti-metastatic activity of this compound is thought to involve multiple mechanisms, which may be both cyclooxygenase (COX)-dependent and COX-independent. nih.goviarc.fr These mechanisms include the inhibition of protein kinase B (Akt), COX-2/matriptase, transforming growth factor beta 1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), NF-κB, and matrix metalloproteinases (MMPs) pathways. researchgate.netnih.govsajaa.co.za

Studies have also explored the role of microRNAs (miRNAs) in this compound's anti-metastatic effects. This compound sulfide (SS), an active metabolite of this compound, has been shown to inhibit the invasion of human breast and colon tumor cells in vitro by suppressing NF-κB-mediated transcription of specific miRNAs, including miR-10b, miR-17, miR-21, and miR-9, which are implicated in tumor invasion and metastasis. sajaa.co.za

A non-COX inhibitory derivative of this compound sulfide, this compound sulfide amide (SSA), has also demonstrated inhibitory activity on breast tumor cell motility in preclinical studies, suggesting COX-independent mechanisms. This activity has been shown to involve the suppression of the TGFbeta/miR-21 signaling axis. SSA could inhibit breast tumor cell invasion and migration at concentrations lower than those required for this compound sulfide.

In a transplantable mouse triple-negative breast cancer (TNBC) tumor model, this compound sulfide exhibited single-agent anti-tumor activity and reduced Notch1 protein expression in tumors.

| Cancer Cell Type (In vitro) | Observed Effect on Metastasis-Related Activity | Proposed Mechanisms Involved |

| Colon Cancer Cells | Inhibited migration and invasion | Inhibition of Akt, COX-2/matriptase, TGF-β1-induced EMT, NF-κB, MMPs, Suppression of Wnt/β-catenin signaling, PDE5 inhibition |

| Breast Cancer Cells | Inhibited invasion and migration | Inhibition of Akt, NF-κB, MMPs, Suppression of TGFbeta/miR-21 signaling pathway |

| Ovarian Cancer Cells | Anti-invasive effects | Inhibition of NF-κB activation, targeting Cox-independent pathways |

Note: This table summarizes findings from various preclinical studies on different cancer cell types and animal models. karger.comresearchgate.netnih.goviarc.frsajaa.co.za

Tocolytic Activity Research

This compound has been identified as a tocolytic agent in preclinical contexts. nih.gov Tocolytic agents are used to suppress uterine contractions and delay preterm labor. The mechanism underlying the tocolytic activity of this compound is primarily attributed to its action as a prostaglandin synthesis inhibitor through the inhibition of cyclooxygenase (COX) enzymes. [1, 5, 8, 11 in previous search; 13, 20 in previous search]

Prostaglandins (B1171923), particularly prostaglandin E2 (PGE2) and prostaglandin F2 alpha (PGF2α), play a crucial role in stimulating myometrial contractions and initiating parturition. [5, 8 in this search] By inhibiting COX enzymes, this compound reduces the synthesis of these prostaglandins, thereby decreasing uterine contractility. [5, 8 in this search]

While detailed preclinical in vitro studies specifically quantifying the effect of this compound on myometrial strip contractility or extensive data from animal models of preterm labor focusing solely on this compound's tocolytic mechanism were not prominently detailed in the provided search results, the classification of this compound as a tocolytic and the understanding of its mechanism as a prostaglandin synthesis inhibitor are consistently mentioned. [1, 5, 8, 11 in this search; 13, 20 in previous search] The implication from preclinical knowledge of NSAIDs and their effect on prostaglandin synthesis supports the basis for this compound's tocolytic activity observed in clinical or review contexts, where it has been compared to other tocolytic agents like indomethacin. [1, 13 in previous search]

| Proposed Mechanism of Tocolytic Activity | Effect on Uterine Contractility |

| Inhibition of Cyclooxygenase (COX) Enzymes | Reduced prostaglandin synthesis |

| Reduced Prostaglandin Synthesis | Decreased myometrial contractions |

Note: This table is based on the established mechanism of NSAIDs as prostaglandin synthesis inhibitors and the classification of this compound as a tocolytic agent. [1, 5, 8, 11 in this search; 13, 20 in previous search]

Clinical Research and Therapeutic Applications

Research on Efficacy in Inflammatory Joint Diseases

Inflammatory joint diseases, such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis, are characterized by inflammation, pain, stiffness, and impaired physical function arthritis.orgnih.govhss.edu. Research has sought to evaluate the impact of Arthrocine on these symptoms and disease progression.

Osteoarthritis Clinical Trials (e.g., WOMAC, SF-20, LISOK Indices)

Clinical trials have investigated the efficacy of Arthrocine in patients with osteoarthritis, a degenerative joint disease with inflammatory components nih.gov. The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), the 20-item Short Form Survey (SF-20), and the Lequesne Index of Severity for Osteoarthritis of the Knee (LISOK) are commonly used indices to assess pain, stiffness, physical function, and quality of life in osteoarthritis studies nih.govsemanticscholar.orgscielo.brphysio-pedia.com.

One randomized, double-blind, placebo-controlled clinical trial specifically evaluated "Arthrocen" (identified as avocado/soy unsaponifiables, ASU, in the study, but the search results link "Arthrocine" to Sulindac (B1681787), indicating potential confusion or different products sharing similar names) in patients with mild to moderate knee osteoarthritis. This study utilized WOMAC, SF-20, and LISOK indices, along with Visual Analog Scales (VAS) for pain quality nih.govsemanticscholar.org. The results indicated significant improvement in quality of life indices, pain sensation (as measured by VAS), and joint dysfunctionality symptoms assessed by physicians in the group receiving Arthrocen compared to the control group nih.govsemanticscholar.org. The study also observed changes in serum levels of certain interleukins and TNF-α, suggesting an anti-inflammatory effect nih.govsemanticscholar.org.

While the specific trial mentioning "Arthrocen" as ASU showed significant improvements in WOMAC and SF-20 scores, it also noted that the difference in WOMAC and VAS for pain severity between the Arthrocen and placebo groups was not significant despite improvements within each group semanticscholar.org. The SF-20 score, however, significantly increased in the Arthrocen group (p < 0.001), indicating an improvement in quality of life semanticscholar.org.

| Index/Measure | Arthrocen Group Improvement (p-value) | Placebo Group Improvement (p-value) | Difference Between Groups (p-value) |

| WOMAC | Significant (p < 0.05) nih.govsemanticscholar.org | Not specified as significant vs baseline in snippet, but improvement noted semanticscholar.org | Not significant (p > 0.05) semanticscholar.org |

| SF-20 | Significant (p < 0.001) semanticscholar.org | Not specified as significant vs baseline in snippet | Significant (p < 0.05) nih.govsemanticscholar.org |

| LISOK | Significant (p < 0.05) nih.gov | Not specified as significant vs baseline in snippet | Not specified as significant in snippet |

| VAS (Pain) | Significant (p < 0.001) vs baseline semanticscholar.org | Significant (p < 0.001) vs baseline semanticscholar.org | Not significant (p > 0.05) semanticscholar.org |

Note: Data extracted from search snippets; specific numerical changes in scores are not consistently available.

Rheumatoid Arthritis Studies

Arthrocine (this compound) is indicated for the treatment of rheumatoid arthritis, a chronic systemic inflammatory disease primarily affecting the joints pillintrip.comnih.gov. While the search results confirm this indication, detailed clinical study findings specifically on Arthrocine's efficacy in rheumatoid arthritis, including specific outcome measures like DAS28 or ACR criteria, were not extensively available in the provided snippets pillintrip.com. One source mentions that a prompt response (within one week) can be expected in about one-half of patients with rheumatoid arthritis pillintrip.com.

Ankylosing Spondylitis Investigations

Ankylosing spondylitis is an inflammatory disease that can cause some of the vertebrae in your spine to fuse over time mayoclinic.org. Arthrocine (this compound) is also indicated for the treatment of ankylosing spondylitis pillintrip.com. Similar to rheumatoid arthritis, detailed clinical investigation data specifically focusing on Arthrocine's efficacy in ankylosing spondylitis, including relevant outcome measures like ASAS criteria, were not provided in detail within the search results pillintrip.com. A prompt response (within one week) may be expected in about one-half of patients with ankylosing spondylitis pillintrip.com.

Research on Efficacy in Acute Inflammatory Conditions

Arthrocine has also been investigated for its use in acute inflammatory conditions characterized by sudden onset of pain and inflammation jneonatalsurg.commdpi.com.

Acute Painful Shoulder (Subacromial Bursitis/Supraspinatus Tendinitis) Studies

Acute painful shoulder, often associated with conditions like subacromial bursitis and supraspinatus tendinitis, involves inflammation and pain in the shoulder joint and surrounding structures medscape.comnih.govnih.govnih.govresearchgate.net. Arthrocine (this compound) is indicated for the treatment of acute painful shoulder, specifically acute subacromial bursitis and supraspinatus tendinitis pillintrip.com. While the indication is listed, detailed clinical study data specifically evaluating Arthrocine's efficacy in these conditions, including pain relief and functional improvement scores, were not provided in the search snippets pillintrip.com. Therapy for acute painful shoulder with Arthrocine usually lasts for 7-14 days pillintrip.com.

Acute Gouty Arthritis Clinical Research

Acute gouty arthritis is a painful form of inflammatory arthritis caused by the deposition of uric acid crystals in the joints clinexprheumatol.orgtga.gov.au. Arthrocine (this compound) is indicated for the treatment of acute gouty arthritis pillintrip.com. The search results confirm this indication pillintrip.compillintrip.com. Therapy for acute gouty arthritis with Arthrocine usually lasts for 7 days pillintrip.com. Specific detailed clinical research findings on Arthrocine's efficacy in acute gouty arthritis, such as time to pain relief or resolution of inflammation, were not available in the provided snippets, although other treatments for acute gout have been studied using such measures clinexprheumatol.orgser.es.

Chemopreventive Efficacy in Human Colorectal Polyps

Clinical research has explored the potential of Arthrocine (this compound) as a chemopreventive agent for colorectal polyps, particularly in individuals with familial adenomatous polyposis (FAP), a hereditary condition characterized by the development of numerous colorectal adenomas coloproctol.orggavinpublishers.com.

Clinical Studies on Polyp Regression

Multiple clinical trials have demonstrated the efficacy of this compound in inducing the regression of colorectal adenomas in humans. This effect has been particularly noted in patients with FAP, especially in the retained rectal segment following colectomy with ileorectal anastomosis nih.govcoloproctol.orggavinpublishers.comresearchgate.net. Randomized, double-blind, placebo-controlled studies have confirmed the protective effect of this compound, showing regression of adenomas in the retained rectum of FAP patients nih.govcoloproctol.orgresearchgate.net.

One randomized, placebo-controlled, double-blind crossover study involving 10 FAP patients with rectal polyps after ileorectal anastomosis investigated the effect of this compound (300 mg/day) over two 4-month periods. nih.gov The study observed complete or almost complete regression of polyps in 6 out of 9 evaluable patients receiving this compound, compared to an increase or no change in polyp number in the majority of patients receiving placebo. nih.gov The difference in polyp regression between the this compound and placebo groups was statistically significant (P < 0.01). nih.gov

Another study involving 12 FAP patients with ileorectal anastomosis treated with this compound (mean dosage, 158 mg/day) for a mean of 63.4 months observed a significant regression of polyp number at both 12 months and at the mean follow-up duration. researchgate.net

Data from selected clinical studies on polyp regression with this compound are summarized in the table below:

| Study Type | Patient Group | This compound Dosage (approx.) | Duration | Key Finding on Polyp Regression | Citation |

| Randomized, placebo-controlled, double-blind crossover | FAP patients with rectal polyps after IRA | 300 mg/day | 4 months | Complete or almost complete regression in 6/9 patients vs placebo | nih.gov |

| Prospective cohort study | FAP patients with IRA | 158 mg/day (mean) | 63.4 months (mean) | Significant regression of polyp number at 12 months and end of study | researchgate.net |

Long-term Follow-up and Recurrence Rates

Long-term administration of this compound has been evaluated for its effectiveness in managing colorectal polyposis and preventing recurrence. Long-term use of this compound appears effective in reducing polyp number and preventing the recurrence of higher-grade adenomas (tubulovillous, villous adenomas) in the retained rectal segment of most FAP patients researchgate.net. One study reported prevention of recurrence of higher-grade adenomas with a statistically significant difference (P = 0.004). researchgate.net

Combination therapy involving low-dose this compound and difluoromethylornithine (DFMO) has also been investigated for preventing colon polyp recurrence. A phase III trial found that this combination significantly reduced the recurrence of colorectal adenomas cancer.govcancerconnect.comnih.gov. The risk of adenoma recurrence declined by 70% among patients treated with DFMO/sulindac compared with placebo in a trial involving 375 patients with a history of colon adenomas cancerconnect.com. Advanced adenomas and multiple adenomas were also significantly less frequent in the combination therapy group cancerconnect.comnih.gov.

However, studies also indicate that the positive effect of this compound may decrease with prolonged administration, and advanced adenomas or cancer can still develop gavinpublishers.com. Furthermore, discontinuation of this compound treatment is often followed by a prompt recurrence of polyps gavinpublishers.com.

Data on polyp recurrence rates with this compound and combination therapy are presented below:

| Study Type | Treatment Group | Comparator | Duration | Key Finding on Polyp Recurrence | Citation |

| Phase III randomized, double-blind, placebo-controlled | Low-dose DFMO + this compound | Placebo | 3 years | 70% reduction in adenoma recurrence risk (12.3% vs 41.1%) | cancerconnect.comnih.gov |

| Prospective cohort study | This compound | N/A | Long-term | Prevention of recurrence of higher-grade adenomas (P = 0.004) | researchgate.net |

Investigations into Gastrointestinal Tissue Accumulation in Humans

Investigations have been conducted to understand how this compound and its metabolites accumulate in human gastrointestinal tissue. An exploratory clinical study in healthy volunteers examined the concentrations of this compound and its metabolites in plasma, caecal tissue, and caecal contents after oral intake of a this compound tablet (Arthrocine, 200 mg) researchgate.netnih.gov. Two colonoscopies were performed at different time points (1.0–2.5 hours and 6.0–7.5 hours after drug intake) to collect samples researchgate.netnih.gov.

The study observed that this compound can reach the colonic lumen even without a colon-targeted delivery strategy, which is attributed to incomplete absorption and biliary excretion researchgate.netnih.gov. Furthermore, the microbiota in the colon can catalyze the production of this compound sulfide (B99878), the biologically active metabolite, which then accumulates in a high and local manner in the colonic tissue researchgate.netnih.gov. This gut-driven accumulation of this compound sulfide in the colonic mucosa may be relevant for the drug's effects in the treatment of colorectal adenomas and cancer researchgate.netnih.gov.

Adverse Event Research and Pathophysiology

Gastrointestinal Adverse Events: Mechanistic Studies

NSAID-induced gastrointestinal (GI) adverse events, including those associated with Arthrocine, are primarily linked to the inhibition of cyclooxygenase enzymes, particularly the COX-1 isoform pillintrip.comcreakyjoints.org. COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa by producing prostaglandins (B1171923) that regulate gastric acid secretion, stimulate the production of protective mucus and bicarbonate, and maintain mucosal blood flow creakyjoints.org.

Ulceration, Bleeding, and Perforation Mechanisms

The inhibition of COX-1 by Arthrocine leads to a reduction in the synthesis of these protective prostaglandins in the gastric lining pillintrip.comcreakyjoints.org. This diminished prostaglandin (B15479496) production compromises the mucosal defense mechanisms, making the stomach and intestinal lining more susceptible to damage from gastric acid pillintrip.comcreakyjoints.org. The resulting imbalance between aggressive factors (acid) and defensive factors (mucus, bicarbonate, blood flow) can lead to inflammation, erosions, ulcer formation, bleeding, and in severe cases, perforation of the stomach or intestinal wall pillintrip.comcreakyjoints.org. These serious adverse events can occur at any time during treatment, sometimes without warning symptoms pillintrip.com.

Comparison of Gastrointestinal Safety Profile with other NSAIDs

Arthrocine (sulindac) is a prodrug that is converted to its active sulfide (B99878) metabolite in the liver nih.govpharmacompass.com. This active metabolite undergoes enterohepatic circulation, being excreted in bile and then reabsorbed from the intestine ndrugs.comnih.govpharmacompass.com. This process is thought to contribute to maintaining relatively constant blood levels and may be associated with a reduced incidence of gastrointestinal side effects compared to some other NSAIDs ndrugs.comnih.govpharmacompass.com. Some studies suggest that Arthrocine may be relatively less irritating to the stomach than other NSAIDs, with the exception of cyclooxygenase-2 (COX-2) selective inhibitors ndrugs.comnih.gov. However, serious GI adverse events, such as ulcers and bleeding, have been reported with Arthrocine use pillintrip.comndrugs.com.

Renal Effects and Underlying Mechanisms

NSAIDs, including Arthrocine, can also affect renal function, primarily through their inhibition of prostaglandin synthesis in the kidneys pillintrip.combinasss.sa.crdoctorabad.com. Renal prostaglandins play a vital role in regulating renal blood flow and maintaining glomerular filtration, particularly in situations of compromised renal perfusion pillintrip.combinasss.sa.crdoctorabad.com.

Renal Papillary Necrosis and Other Renal Injury

Long-term administration of NSAIDs, including Arthrocine, has been associated with renal papillary necrosis and other forms of renal injury pillintrip.comdoctorabad.compillintrip.comradiopaedia.orgwikipedia.orgopenaccessjournals.com. Renal papillary necrosis involves the death of tissue in the renal papillae, structures critical for urine collection wikipedia.orgopenaccessjournals.com. This condition can result from impaired blood supply and subsequent ischemic necrosis wikipedia.orgopenaccessjournals.com. Other reported renal adverse events associated with Arthrocine include renal impairment, renal failure, interstitial nephritis, nephrotic syndrome, crystalluria, and rarely, renal calculi containing This compound (B1681787) metabolites pillintrip.com.

Role of Renal Prostaglandins in Maintaining Renal Perfusion

In the kidneys, prostaglandins, particularly prostaglandin E2 and prostacyclin, are crucial for maintaining renal blood flow and glomerular filtration rate, especially when the body's volume status is depleted or renal perfusion is otherwise compromised pillintrip.combinasss.sa.criarc.frnih.gov. These prostaglandins cause vasodilation of the afferent arterioles, ensuring adequate blood flow to the glomeruli nih.gov. In patients with pre-existing conditions that affect renal perfusion, such as impaired renal function, heart failure, liver dysfunction, or volume depletion, renal prostaglandins play a compensatory role pillintrip.comiarc.fr.

Effects on Renal Blood Flow and Glomerular Filtration Rate

Inhibition of prostaglandin synthesis by Arthrocine can lead to a dose-dependent reduction in renal prostaglandin levels pillintrip.comdoctorabad.com. This reduction can result in vasoconstriction of the renal afferent arterioles, decreasing renal blood flow and consequently lowering the glomerular filtration rate (GFR) pillintrip.combinasss.sa.crdoctorabad.comnih.gov. In individuals with compromised renal perfusion, this effect can precipitate overt renal decompensation pillintrip.comdoctorabad.com. Patients at increased risk include those with impaired renal function, heart failure, liver dysfunction, those taking diuretics or ACE inhibitors, volume-depleted individuals, and the elderly pillintrip.combinasss.sa.crdoctorabad.com. Discontinuation of NSAID therapy typically leads to recovery of renal function to the pretreatment state pillintrip.com.

Hepatic Adverse Events: Pathophysiological Investigations

Hepatic adverse events associated with drug exposure, including NSAIDs like Arthrocine, can manifest through various mechanisms, such as immune-mediated hypersensitivity or direct cellular toxicity leading to cholestasis uv.esnih.govmsdmanuals.comnih.gov.

Hypersensitivity Reactions Involving the Liver (Hepatitis, Jaundice)

Drug-induced allergic hepatitis is characterized as a tissue-specific inflammatory liver disease exhibiting features of a hypersensitivity reaction to a particular drug uv.es. This type of reaction shares mechanistic similarities with other type IV hypersensitivity responses, often presenting with symptoms such as mild fever, eosinophilia, and atypical lymphocytosis uv.es. The liver's considerable tolerogenic potential towards drug adducts suggests that allergic hepatitis may involve a loss of this tolerance uv.es. The formation and presentation of drug-protein adducts or direct interaction with the major histocompatibility complex/T-cell receptor complex are considered necessary but potentially insufficient stimuli to trigger a hypersensitivity reaction uv.es. Additional signals, such as cell injury caused by the drug or a concomitant inflammatory process, may be required to initiate the process uv.es.

Clinically, immune-mediated reactions in the liver can lead to elevated hepatic enzymes (indicating cytotoxic injury) or jaundice (indicating cholestatic injury), or a mixed pattern uv.es. While the multifactorial nature of liver drug hypersensitivity and the involvement of unknown metabolites make specific laboratory tests challenging, diagnosis often relies on incriminating the drug and excluding alternative causes of liver damage uv.es.

Jaundice, a clinical manifestation of cholestasis, results from the retention of bile constituents, primarily bilirubin (B190676) and bile acids, in the blood nih.gov. Histologically, this is observed as bilirubinostasis within hepatocytes, bile canaliculi, or bile ducts nih.gov.

Cholestatic Hepatitis Mechanisms

Cholestatic hepatitis, a subtype of drug-induced liver injury, is characterized by elevated alkaline phosphatase and bilirubin levels nih.gov. This condition can arise from impaired bile formation or physical obstruction of bile flow nih.govxiahepublishing.com. In the context of drug-induced cholestasis, mechanisms include the inhibition of bile acid transport, hypersensitivity reactions, direct injury to bile ducts, and mitochondrial damage xiahepublishing.com.

Drugs, including NSAIDs, are known to cause cholestasis with hepatitis, often through an immunoallergic or hypersensitivity mechanism nih.gov. This can lead to hepatocanalicular jaundice nih.gov. A recognized mechanism of drug-induced cholestasis involves the inhibition of the bile salt export pump (BSEP), which is crucial for the translocation of bile salts across the canalicular hepatocyte membrane nih.gov. Inhibition of BSEP function by drug metabolites is considered an important cause of drug-induced cholestasis nih.gov. Furthermore, some drugs can activate nuclear receptor signaling cascades, affecting the transcription of hepatocyte transporter genes vital for bile formation and the disposal of toxic metabolites nih.gov. Disruption of hepatobiliary transport can expose cells to the toxic effects of accumulated bile acids, such as glycochenodeoxycholic acid (GCDCA), potentially leading to cellular apoptosis through mechanisms involving mitochondrial instability xiahepublishing.com.

Liver Function Test Abnormalities in Patients

Abnormalities in liver function tests (LFTs), including elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), are common indicators of potential liver injury qeios.com. These abnormalities can be associated with various conditions, including drug-induced liver injury mdpi.comnih.govdovepress.comnih.gov. Studies in different patient populations have reported varying incidences of abnormal LFTs. For instance, a review of large cohort studies on isotretinoin (B22099) highlighted transient elevations in liver enzyme levels, with mild abnormalities observed in a percentage of cases and severe elevations occurring infrequently mdpi.com. The timing of these abnormalities often occurs within the initial months of treatment mdpi.com.

Research in patients with systemic sclerosis revealed a notable incidence of abnormal LFTs, with cholestasis being the most common pattern dovepress.com. Similarly, studies in psoriatic arthritis patients have observed liver enzyme abnormalities, linked to factors such as disease duration, diabetes mellitus, and non-alcoholic fatty liver disease (NAFLD) nih.gov.

While specific comprehensive data tables detailing Arthrocine-induced LFT abnormalities with extensive research findings on patient cohorts were not prominently available in the search results, the occurrence of such abnormalities is a recognized aspect of drug-induced liver injury, including that caused by NSAIDs. The pattern and severity of LFT abnormalities can vary, and monitoring is often employed in clinical practice when drugs with hepatotoxic potential are administered.

Dermatologic Reactions: Research into Severe Cutaneous Adverse Reactions (SCARs)

Severe cutaneous adverse reactions (SCARs), including exfoliative dermatitis and Stevens-Johnson Syndrome (SJS), are rare but potentially life-threatening drug-induced conditions ijdvl.compillintrip.comnih.gov. Arthrocine (this compound), like other NSAIDs, has been reported to cause serious skin adverse events such as exfoliative dermatitis, SJS, and toxic epidermal necrolysis (TEN) pillintrip.com.

Exfoliative Dermatitis

Exfoliative dermatitis (ED), also known as erythroderma, is characterized by diffuse erythema and scaling affecting a significant portion of the body surface area nih.govplasticsurgerykey.com. It represents a severe inflammatory skin syndrome actasdermo.org. ED can be a reaction pattern to various underlying conditions, including drug hypersensitivity reactions nih.govplasticsurgerykey.com.

The pathogenesis of ED can depend on the underlying cause actasdermo.org. In drug-related cases, it is considered a form of drug hypersensitivity plasticsurgerykey.com. While the exact mechanisms are still being researched, immune-mediated processes are implicated in many forms of ED, including those related to drug reactions plasticsurgerykey.commdpi.com. Research has explored the role of T-cell stimulation and cytokine profiles in the pathogenesis of different types of ED plasticsurgerykey.commdpi.com. For instance, alterations in cytokine profiles, such as a shift towards a T helper 2 response, have been theorized in some forms of ED plasticsurgerykey.com. The involvement of immunoglobulin E (IgE) has also been proposed in some cases plasticsurgerykey.com.

Stevens-Johnson Syndrome (SJS)

Stevens-Johnson Syndrome (SJS) and its more severe form, Toxic Epidermal Necrolysis (TEN), are severe, immune-mediated cutaneous reactions often triggered by medications ijdvl.comdermnetnz.orgfrontiersin.orgnih.gov. NSAIDs, including this compound (Arthrocine), are among the common drug culprits ijdvl.compillintrip.com. SJS is typically defined by epidermal detachment of less than 10% of the body surface area, while TEN involves detachment of over 30%, with an overlap syndrome in between ijdvl.comnih.govmedscape.com.

The exact mechanism of SJS/TEN is not fully understood but is thought to involve complex immune responses ijdvl.comdermnetnz.orgfrontiersin.org. It is considered a type IV hypersensitivity reaction where a drug or its metabolite stimulates cytotoxic T-cells and helper T cells frontiersin.orgnih.gov. Research highlights the crucial role of cytotoxic T lymphocytes (CD8+ T cells) in mediating keratinocyte apoptosis, which is a hallmark of SJS/TEN pathology dermnetnz.orgnih.govmedscape.com. These cytotoxic T cells can induce keratinocyte death through several pathways, including the release of cytotoxic molecules such as granulysin, perforin, and granzyme B dermnetnz.orgnih.govmedscape.com. Elevated levels of these molecules have been detected in the blister fluid of SJS/TEN patients dermnetnz.orgnih.gov.

The Fas-Fas ligand (FasL) pathway of apoptosis also plays a pivotal role dermnetnz.orgmedscape.com. The interaction between Fas receptors on keratinocytes and FasL can lead to programmed cell death medscape.com. Elevated levels of soluble FasL have been observed in patients with SJS/TEN medscape.com.

Genetic factors, particularly the human leukocyte antigen (HLA) system, are known to play a significant role in the pathogenesis of SJS/TEN, as certain HLA alleles are strongly associated with increased risk for drug-induced SCARs frontiersin.org.

While detailed research findings and specific data tables on the incidence and pathophysiology of Arthrocine-induced SJS/TEN in specific patient cohorts were not extensively available in the search results, the compound is recognized as a potential trigger for these severe reactions pillintrip.com. Research into the mechanisms of SJS/TEN provides a framework for understanding how Arthrocine, as an NSAID, could potentially induce these immune-mediated cutaneous responses.

Toxic Epidermal Necrolysis (TEN)